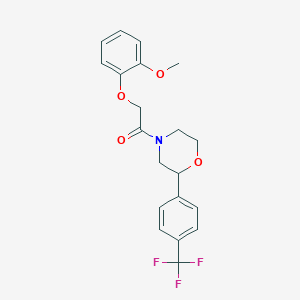

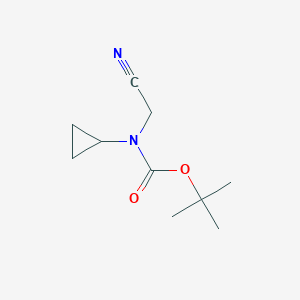

![molecular formula C9H8FN3O2 B2824332 Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1427429-66-0](/img/structure/B2824332.png)

Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound that falls under the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This class of compounds is non-naturally occurring and has been the subject of interest for researchers due to its presence in various important structures in agriculture and medicinal chemistry . They have been found to exhibit antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a topic of research for many years . These compounds are usually synthetic and have been used in agriculture and medicinal chemistry due to their remarkable biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group .Scientific Research Applications

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Biological Activities

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Agriculture Applications

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Material Science Applications

These types of compounds have various applications in the material sciences fields as well .

Fluorescent Emitter

[1,2,4]Triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . Single crystals of TPP-PPI show a special packing mode which may provide a carrier transport channel .

Versatile Linkers to Metals

TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Mechanism of Action

The [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name |

ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXNTPCWORDYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=CC(=CC2=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

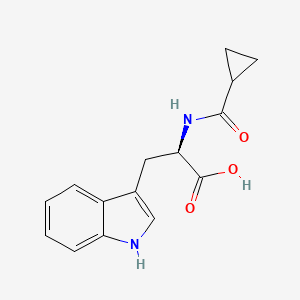

![2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2824252.png)

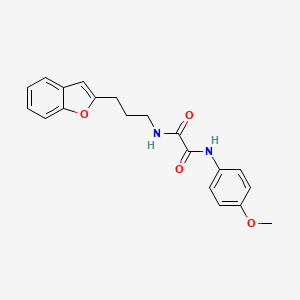

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B2824256.png)

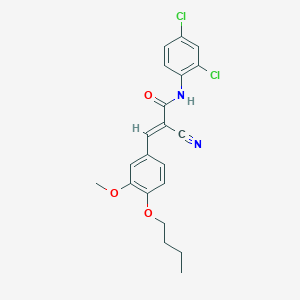

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2824260.png)

![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)

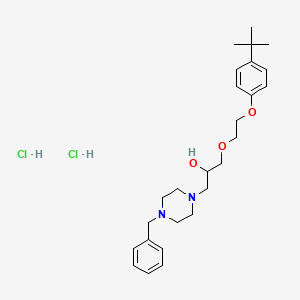

![3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2824265.png)

![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2824269.png)